4,5-Diaminophthalonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

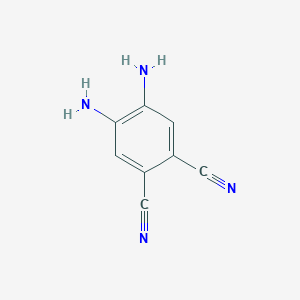

2D Structure

3D Structure

特性

IUPAC Name |

4,5-diaminobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKAZQYWUDIFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350279 | |

| Record name | 4,5-Diaminophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129365-93-1 | |

| Record name | 4,5-Diaminophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of Phthalonitriles in Contemporary Chemical Research

Phthalonitriles are a class of organic compounds with the formula C₆H₄(CN)₂. wikipedia.org They are derivatives of benzene (B151609) containing two adjacent nitrile groups. wikipedia.org These compounds serve as crucial precursors for the synthesis of phthalocyanines, a family of intensely colored macrocyclic compounds with wide-ranging applications as pigments and dyes. wikipedia.orgtaylorandfrancis.com The industrial production of phthalonitrile (B49051) typically involves the ammoxidation of o-xylene (B151617) at high temperatures. wikipedia.org

Beyond their role in pigment production, phthalonitriles are monomers that can be polymerized to create high-performance thermosetting resins. taylorandfrancis.comrsc.orgresearchgate.net These resins are noted for their exceptional thermal stability, low dielectric loss, and robust mechanical properties, making them suitable for applications in the electronics and aerospace industries. rsc.orgresearchgate.net Research into phthalonitrile-based materials is a vibrant field, with ongoing efforts to develop new resins with enhanced properties for advanced applications. rsc.orgresearchgate.net

The Significance of Amine Functionalized Phthalonitriles

The introduction of amine functional groups onto the phthalonitrile (B49051) scaffold significantly broadens its chemical utility and opens avenues for new materials with tailored properties. Amine-functionalized phthalonitriles are key intermediates in the synthesis of more complex molecules, including specialized phthalocyanines and polymers. nih.govacs.org The presence of reactive amine groups allows for a variety of chemical modifications, enabling the fine-tuning of the final product's characteristics. researchgate.net

These functionalized compounds are particularly important in the development of materials with specific electronic and optical properties. For instance, they are used in the creation of phthalocyanines for applications in photodynamic therapy and as fluorescent tags for biomolecules. nih.govacs.org The amine groups can also act as curing agents or promoters in the polymerization of phthalonitrile resins, influencing the reaction kinetics and the properties of the resulting thermoset. rsc.orgmdpi.com

Contextualization of 4,5 Diaminophthalonitrile Within Aromatic Dinitrile Chemistry

4,5-Diaminophthalonitrile, also known as 1,2-diamino-4,5-dicyanobenzene, is an aromatic dinitrile characterized by two amino groups at the 4 and 5 positions of the benzene (B151609) ring. tcichemicals.com This specific arrangement of functional groups imparts unique reactivity and properties to the molecule. The presence of both electron-donating amino groups and electron-withdrawing nitrile groups on the same aromatic ring creates a push-pull electronic structure, which can lead to interesting optical and electronic behaviors.

This compound serves as a versatile building block in organic synthesis. It is a key precursor for producing octa-amino substituted phthalocyanines, where the additional amine functionalities can enhance solubility and provide sites for further chemical modification. researchgate.netresearchgate.net Furthermore, this compound is utilized in the synthesis of novel polymers and polycyclic aromatic compounds with potential applications in materials science. acs.orgbohrium.combohrium.com

Historical Development of 4,5 Diaminophthalonitrile Research

A key breakthrough was the development of methods for its synthesis from precursors like 4,5-dibromo-1,2-diaminobenzene. researchgate.netajol.info This advancement paved the way for its use in creating complex molecules. For example, in 2016, a study reported the synthesis of hexasubstituted benzenes with exceptionally high dipole moments, starting from 4,5-diaminophthalonitrile. This highlighted the compound's potential in the field of nonlinear optics and ferroelectrics.

Current Research Trends and Future Prospects for 4,5 Diaminophthalonitrile

Advanced Synthetic Pathways and Yield Optimization

The synthesis of this compound is a critical step for the creation of more complex molecules, such as phthalocyanines, which have applications in materials science. epa.govresearchgate.net Researchers have explored various pathways to obtain this key precursor, balancing reaction efficiency, yield, and the complexity of the synthetic process.

Direct Synthetic Routes

Direct synthesis aims to produce this compound in a minimal number of steps, often from readily available starting materials.

The most prominent direct synthetic method for this compound is the reaction of 4,5-dibromo-1,2-diaminobenzene with copper(I) cyanide (CuCN). researchgate.netresearchgate.net This transformation is a variation of the Rosenmund-von Braun or Ullmann reaction, where the bromine atoms on the benzene (B151609) ring are substituted by cyanide groups. uni-marburg.de

Recent computational studies using Density Functional Theory (DFT) have provided significant insights into the reaction mechanism. researchgate.netjournalcps.com The reaction proceeds in two major steps, each involving an activated complex (AC1 and AC2). researchgate.netjournalcps.comresearchgate.net A key feature of the calculated transition states is a triangular Cu-C≡N moiety. researchgate.netjournalcps.com

Thermodynamic analysis reveals that both steps of the reaction are favorable, characterized by negative Gibbs free energy changes (ΔG) and exothermic enthalpy changes (ΔH). researchgate.netjournalcps.comresearchgate.net However, the presence of positive activation energies indicates that energy barriers must be overcome for the reaction to proceed. researchgate.netjournalcps.com These findings are crucial for developing strategies to improve the efficiency of this synthetic procedure. researchgate.netjournalcps.comresearchgate.net

Thermodynamic and Kinetic Data for the Reaction of 4,5-dibromo-1,2-diaminobenzene with Copper Cyanide

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Gibbs Free Energy (ΔG) | -606.8 kJ mol⁻¹ | -600.1 kJ mol⁻¹ |

| Enthalpy (ΔH) | -610.7 kJ mol⁻¹ | -603.6 kJ mol⁻¹ |

| Entropy (ΔS) | -0.0132 kJ mol⁻¹ K⁻¹ | -0.0117 kJ mol⁻¹ K⁻¹ |

| Activation Energy (Ea) | 189.0 kJ mol⁻¹ | 210.6 kJ mol⁻¹ |

Data sourced from DFT calculations. researchgate.netjournalcps.com

The development of efficient catalytic systems is essential for optimizing synthetic reactions. In the context of related syntheses, palladium catalysts such as Pd(PPh₃)₄ have been utilized in Suzuki reactions to form C-C bonds, a different class of reaction but indicative of the types of catalysts explored in modern organic synthesis. rsc.org For other heterocyclic compounds, a variety of catalytic systems, including iron(III) complexes, have been shown to be effective, particularly when combined with techniques like ultrasound irradiation to enhance reaction rates and yields under milder conditions. nih.gov While specific novel catalysts for the direct cyanation of 4,5-dibromo-1,2-diaminobenzene are a subject of ongoing research, the broader field of catalysis offers promising avenues for improving the synthesis of this compound.

Multi-step Synthetic Strategies and Intermediate Analysis

Multi-step syntheses, while more complex, can offer advantages in terms of yield and purity by utilizing protecting groups and well-characterized intermediate compounds.

The functionalization of the this compound core through reactions like oxidative bromination has been explored. However, attempts to use this compound in certain multi-component domino reactions have been unsuccessful, indicating limitations to its reactivity in specific synthetic transformations. nih.gov In one study, a reaction involving this compound failed to yield the desired spiro-fused quinoxaline (B1680401) product. nih.gov This suggests that the electron-donating amino groups, while activating the ring for some reactions, may interfere with others.

An alternative, multi-step approach involves the use of a protecting group for the amine functionalities. The tosyl (toluene-p-sulfonyl) group is commonly employed for this purpose. researchgate.netresearchgate.net In this strategy, the starting material is a tosyl-protected diamine. The synthesis proceeds through the formation of 4,5-dicyano-N,N'-ditosyl-o-phenylenediamine via a nucleophilic substitution reaction where the bromine atoms of 4,5-dibromo-N,N'-ditosyl-o-phenylenediamine are replaced by cyanide groups using CuCN in a solvent like DMF. researchgate.net

This protected intermediate can then be used in subsequent reactions, such as cyclotetramerization to form octatosylamido-substituted phthalocyanines. researchgate.netresearchgate.net The final step involves the cleavage of the tosyl groups, typically in strong acid, to yield the desired octa-amino substituted phthalocyanine. researchgate.net This method avoids potential side reactions associated with the highly reactive free amino groups of this compound, such as polymerization. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. In the context of synthesizing heterocyclic compounds, which can be structurally related to this compound precursors, several green methodologies have been developed. These include the use of ultrasound irradiation and aqueous ethanolic solutions as a green solvent system. rsc.orgnih.gov Such approaches offer significant advantages, including mild reaction conditions, energy efficiency, short reaction times, and simple work-up procedures, often eliminating the need for column chromatography. rsc.orgnih.gov

For instance, the use of L-proline as a reusable organocatalyst in aqueous ethanol (B145695) under ultrasound irradiation at ambient temperature has proven effective for the one-pot synthesis of various structurally complex molecules. rsc.org This methodology facilitates the assembly of multiple chemical bonds (C–C, C=C, C–O, C–N) in a single operation. rsc.org While not yet applied directly to the mainstream synthesis of this compound, these sustainable and efficient domino reactions highlight a promising direction for future research to develop more environmentally friendly synthetic protocols for this important compound and its derivatives. rsc.org

Scale-Up Considerations and Industrial Synthesis Challenges

Furthermore, synthetic pathways can be highly sensitive to reaction conditions and substrate structure. In some cases, attempts to create derivatives using this compound as a starting material have failed to yield any product, indicating the reaction's limitations. rsc.org Steric hindrance is another major challenge, as it can prevent the formation of specific, desired isomers, which is particularly problematic when synthesizing asymmetric derivatives for specialized applications. rsc.org The synthesis of the metal-free ligand from 4-(dibutylamino)-2-hydroxybenzaldehyde and this compound under acidic conditions was reported to be unsuccessful, yielding only a monosubstituted product. scispace.com These factors—low yields, reaction failures, and difficulties in controlling isomer formation—complicate the scale-up process and can impact the economic feasibility of industrial production. rsc.orguni-marburg.dersc.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic procedures and improving yields. journalcps.comresearchgate.net Recent research has focused on computational studies to map out the energetic landscape of the reaction that forms this compound.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. journalcps.comresearchgate.netresearchgate.net For the synthesis of this compound from 4,5-dibromo-1,2-diaminobenzene and copper cyanide, DFT calculations have provided profound insights into the reaction pathway, transition states, and key intermediates. journalcps.comresearchgate.netajol.info

DFT calculations have been employed to study the mechanism of the reaction between 4,5-dibromo-1,2-diaminobenzene and copper cyanide. journalcps.comresearchgate.netresearchgate.netrsc.orgd-nb.info This investigation revealed that the reaction proceeds through two major steps, each characterized by a specific transition state (TS), also referred to as an activated complex (AC). journalcps.comresearchgate.netresearchgate.net These transition states are designated as AC1 and AC2. journalcps.comresearchgate.netresearchgate.net The calculations were performed at the M06-L/6-31+G(d,p) level of theory, with the LANL2TZ+ effective core potential used for the copper atoms. researchgate.net The identification of these two distinct activated complexes is fundamental to understanding the stepwise nature of the cyanation reaction. journalcps.comresearchgate.net

A detailed analysis of the kinetic and thermodynamic parameters for the two-step formation of this compound provides critical information about the reaction's feasibility and energy profile. journalcps.comresearchgate.net The calculated Gibbs free energy (ΔG) and enthalpy (ΔH) for both steps are negative, which indicates that each step is spontaneous and exothermic, respectively. researchgate.net

Conversely, the activation energies (Ea) for both steps are positive, confirming the presence of energy barriers that must be overcome for the reaction to proceed. journalcps.comresearchgate.net The first step has an activation energy of 189.0 kJ mol⁻¹, while the second step requires a slightly higher activation energy of 210.6 kJ mol⁻¹. journalcps.comresearchgate.net These findings are crucial for developing strategies to create more efficient synthetic procedures for the phthalonitrile (B49051). journalcps.comresearchgate.netajol.info

| Parameter | Step 1 | Step 2 |

|---|---|---|

| ΔG (kJ mol⁻¹) | -606.8 | -600.1 |

| ΔH (kJ mol⁻¹) | -610.7 | -603.6 |

| ΔS (kJ mol⁻¹K⁻¹) | -0.0132 | -0.0117 |

| Ea (kJ mol⁻¹) | 189.0 | 210.6 |

The computational study of the reaction mechanism not only quantified the energy barriers but also provided structural details of the transition states. journalcps.comresearchgate.net A key structural feature identified within the calculated transition states, AC1 and AC2, is a triangular Cu-C≡N moiety. journalcps.comresearchgate.net This intermediate structure highlights the active role of the copper cyanide reagent in the nucleophilic substitution of the bromine atoms. The formation of this activated complex is a critical event along the reaction coordinate, leading to the eventual formation of the dinitrile product. journalcps.comresearchgate.netresearchgate.net

Experimental Verification of Proposed Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the reaction mechanism for the formation of this compound from 4,5-dibromo-1,2-diaminobenzene and copper cyanide. researchgate.net These studies have elucidated a potential two-step reaction pathway. researchgate.netresearchgate.net

The proposed mechanism involves the formation of two transition states, designated as AC1 and AC2, which feature a triangular Cu-C=N moiety. researchgate.net The reaction is thermodynamically favorable, as indicated by negative Gibbs free energy changes for both steps. researchgate.net However, the presence of positive activation energies confirms that both steps must overcome an energy barrier. researchgate.net Kinetic analysis from these computational models suggests that the second step of the reaction is the rate-determining step, possessing a higher activation energy than the first. researchgate.net

Further experimental validation is recommended to confirm these theoretical findings. researchgate.net Such experiments would aim to detect the proposed transition states and any intermediate species, providing a more complete and empirically grounded understanding of the reaction dynamics. researchgate.net

Table 2: Calculated Thermodynamic and Kinetic Parameters for the Formation of this compound

| Parameter | Step 1 | Step 2 |

| Gibbs Free Energy (ΔG) | -606.8 kJ mol⁻¹ | -600.1 kJ mol⁻¹ |

| Enthalpy (ΔH) | -610.7 kJ mol⁻¹ | -603.6 kJ mol⁻¹ |

| Entropy (ΔS) | -0.0132 kJ mol⁻¹ K⁻¹ | -0.0117 kJ mol⁻¹ K⁻¹ |

| Activation Energy (Ea) | 189.0 kJ mol⁻¹ | 210.6 kJ mol⁻¹ |

| Data sourced from a DFT computational study. researchgate.net |

Chemo- and Regioselectivity in this compound Reactions

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of reaction) are crucial considerations in the synthesis and subsequent reactions of this compound.

Control of Amine Group Reactivity during Synthesis

The two amine groups on the this compound ring are highly reactive and can be prone to undesirable side reactions, such as polymerization. researchgate.net This high reactivity necessitates strategies to control their behavior during synthesis.

One of the primary methods to achieve this control is through the use of protecting groups. researchgate.net As mentioned previously, the synthesis starting from 4,5-dibromo-N,N'-ditosyl-o-phenylenediamine utilizes tosyl groups to protect the amines. researchgate.net This protection prevents the amine groups from interfering with the nucleophilic substitution of the bromine atoms by cyanide, ensuring the desired phthalonitrile structure is formed. researchgate.net The conditions required for the cyclization of phthalonitriles are typically different from those that would cause o-diaminobenzenes to polymerize, suggesting that protection may not always be necessary if reaction conditions are carefully controlled. researchgate.net

Influence of Reaction Conditions on Product Distribution

The conditions under which reactions involving this compound are carried out have a significant impact on the distribution of products. For instance, in the synthesis of Schiff base complexes, the one-step condensation of this compound with 4-(dibutylamino)-2-hydroxybenzaldehyde in the presence of a metal salt and under acidic conditions yields different products depending on the metal used. rsc.orgscispace.com While Zn(II) and Pd(II) complexes can be formed in good yields, the corresponding Pt(II) complex is produced in a much lower yield (around 5%). rsc.orgscispace.com

Furthermore, attempting to prepare the metal-free ligand by reacting this compound with 4-(dibutylamino)-2-hydroxybenzaldehyde under acidic conditions resulted in the formation of only a monosubstituted product, highlighting the influence of the metal template on achieving the desired disubstituted product. rsc.orgscispace.com Similarly, in the synthesis of dibenzo[a,c]phenazine-based isomers, the reaction of certain precursors with this compound was unsuccessful for one isomer due to significant steric hindrance, necessitating a change in the synthetic pathway. rsc.org Harsh conditions, such as using fuming nitric acid with concentrated sulfuric acid, are sometimes required for reactions like trinitration on related deactivated ring systems. dtic.mil

Impurities and Purification Strategies in this compound Production

The synthesis of this compound and its precursors can lead to the formation of various impurities that require effective purification strategies. For example, the synthesis of a 4,5-dione precursor can result in a crude reaction mixture containing a mix of related dione (B5365651) compounds, which necessitates purification to isolate the desired product, often with poor yields. arizona.edu

Common purification techniques involve washing the crude product with appropriate solvents to remove unreacted starting materials and byproducts. In one documented procedure, a final solid product was washed multiple times with a solution to encourage the dissolution of impurities, with the color change of the decanted solution indicating the progress of purification. mun.ca The solid was then dried in an oven to yield the purified product. mun.ca In another example, washing the resulting solid with absolute ethanol was employed to purify a dicarbonitrile product. patsnap.com Recrystallization is another powerful technique used; for instance, a product was purified by recrystallization from an ethanol/water mixture or by macerating a slurry in a solvent to obtain a pure white powder. uni-marburg.de

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-diaminophthalonitrile, and how can its purity be optimized for research applications?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution (SNAr) reactions using dichlorophthalonitrile derivatives and ammonia under controlled conditions . Purity optimization involves recrystallization from ethanol/acetic acid mixtures and characterization via HPLC or GC-MS (>96% purity, as per environmental analysis standards) . For lab-scale synthesis, ensure stoichiometric excess of ammonia and inert gas purging to minimize side reactions like hydrolysis .

Q. How is this compound utilized in the preparation of metal chelates for sensing applications?

- Methodological Answer : The compound acts as a ligand precursor for Schiff base complexes. For example, condensation with aldehydes (e.g., 4-(dibutylamino)-2-hydroxybenzaldehyde) in the presence of Zn(II), Pd(II), or Pt(II) salts under acidic ethanol reflux yields luminescent chelates . Key steps: (1) Use a 1:1 molar ratio of aldehyde to diaminophthalonitrile, (2) monitor reaction progress via UV-Vis (absorption bands at 458 nm), and (3) isolate complexes via filtration with polyamide microfilters . Note that Pt(II) complexes may exhibit lower yields (<5%) due to kinetic instability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as acutely toxic (oral/dermal/inhalation Category 4) and irritant (skin/eye Category 2). Use PPE (gloves, goggles), fume hoods, and avoid dust formation. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in phthalocyanine synthesis using this compound be addressed?

- Methodological Answer : Unlike monosubstituted phthalonitriles, this compound avoids regioisomeric mixtures due to its symmetric substitution pattern, enabling single-isomer phthalocyanine formation . For asymmetric derivatives (e.g., 4-chloro-5-amino analogs), use steric/electronic directing groups (e.g., bulky R-groups in SNAr reactions) to control substitution sites . Confirm regiochemistry via 2D NMR (COSY, HMBC) and X-ray crystallography .

Q. Why do certain metal complexes of this compound exhibit poor stability, and how can this be mitigated?

- Methodological Answer : Lanthanide complexes (e.g., Gd(III), Yb(III)) often show instability due to weak ligand-field effects and mismatched hard/soft acid-base properties. Mitigation strategies: (1) Introduce electron-withdrawing substituents (e.g., CN groups) to enhance ligand rigidity, (2) use chelating counterions (e.g., acetate), and (3) optimize solvent polarity (e.g., DMF > EtOH) to stabilize charge-transfer states . For Pt(II) complexes, anaerobic conditions and low-temperature synthesis improve quantum yields (up to 65%) .

Q. How can contradictory data on the photophysical properties of this compound-derived materials be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, aggregation, or impurities. Standardize measurements by:

- Using degassed solvents (e.g., THF, CHCl) to eliminate oxygen quenching .

- Calibrating equipment (e.g., Sensicam CCD cameras) with reference dyes (e.g., Ir(III) coumarin complexes) .

- Performing time-resolved fluorescence to distinguish monomeric vs. aggregated states (e.g., lifetime decay analysis) .

Q. What computational methods are effective for predicting the electronic properties of this compound-based materials?

- Methodological Answer : Density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level reliably predicts HOMO-LUMO gaps and spin-orbit coupling in donor-acceptor systems . For heavy-atom effects (e.g., Pd/Pt), include relativistic corrections via ZORA formalism. Validate with experimental UV-Vis and cyclic voltammetry data .

Key Research Gaps

- Mechanistic studies on SNAr reactivity with bulky amines .

- Long-term stability of Schiff base chelates in biological matrices .

- Scalable synthesis of asymmetric derivatives for optoelectronic devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。